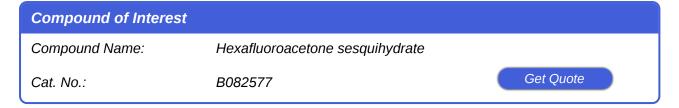


Hexafluoroacetone sesquihydrate synthesis and purification methods.

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An In-depth Technical Guide to the Synthesis and Purification of **Hexafluoroacetone**Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroacetone (HFA) is a nonflammable, colorless, and highly reactive gas with the chemical formula (CF₃)₂CO.[1] It serves as a crucial intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals, agricultural chemicals, and polymers.[2][3] A significant application is its use as a precursor to hexafluoroisopropanol (HFIP), a versatile solvent in the modern electronics industry and a key raw material for anesthetic agents like sevoflurane.[2][4]

Due to its gaseous nature (boiling point: -28 °C) and high reactivity, HFA is often handled in its more stable hydrated forms.[5][6] HFA reacts readily with water to form a series of hydrates, with the sesquihydrate ((CF_3)₂C(OH)₂ · 0.5H₂O) and trihydrate ((CF_3)₂C(OH)₂ · 2H₂O) being the most common.[1][5] This guide provides a comprehensive overview of the principal synthesis routes for hexafluoroacetone and the subsequent purification methods to obtain high-purity **hexafluoroacetone sesquihydrate**.

Synthesis of Anhydrous Hexafluoroacetone



The industrial production of HFA primarily relies on a few key methods, each with distinct advantages and operational parameters. Laboratory-scale syntheses offer alternative routes, often emphasizing convenience and standard equipment.

Industrial Synthesis Methods

Method 1: Halogen Exchange of Hexachloroacetone

This is a major industrial route for HFA production.[7] The process involves the gas-phase fluorination of hexachloroacetone with anhydrous hydrogen fluoride (HF) in the presence of a chromium-based catalyst.[1][7]

$$(CCl_3)_2CO + 6 HF \rightarrow (CF_3)_2CO + 6 HCl[1]$$

The catalyst, typically containing chromium(III) salts, is crucial for the reaction's efficiency.[7] Various forms of chromium catalysts have been developed, including those based on chromium oxyfluorides or Cr₂O₃ gels.[7]

Method 2: Isomerization of Hexafluoro-1,2-epoxypropane (HFPO)

Another significant industrial method involves the catalytic isomerization of hexafluoro-1,2-epoxypropane.[8] This process can yield high-purity HFA with minimal by-product formation when specific catalysts are employed.[8][9]

$$CF_3CF(O)CF_2 \rightarrow (CF_3)_2CO$$

Lewis acid catalysts were initially used, but recent developments favor titanium oxide or fluorinated titanium oxide catalysts for their high selectivity.[4][8]

Method 3: Catalytic Oxidation of Hexafluoropropylene (HFP)

Hexafluoropropylene can be oxidized with oxygen over a catalyst to produce HFA.[2][7] Catalysts such as fluorinated Al₂O₃ have been shown to be effective.[7] This method can, however, lead to a mixture of carbonyl compounds, requiring further purification.[7]

Laboratory and Alternative Synthesis Methods



For laboratory-scale synthesis, methods that avoid harsh conditions or highly specialized equipment are preferred.

Method 1: From Hexafluoropropylene via a Dithietane Intermediate

A convenient laboratory-scale synthesis starts with hexafluoropropylene.[5][10] In the first step, potassium fluoride (KF) catalyzes the reaction of HFP with elemental sulfur in a solvent like dimethylformamide (DMF) to produce 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. This dimer is then oxidized to yield HFA.[5][10]

Method 2: Oxidation of 2-Hydroheptafluoropropane

This method involves the reaction of 2-hydroheptafluoropropane with oxygen using alkali metal fluorides on activated carbon as a catalyst.[4] It is noted for its simple reaction conditions and readily available catalyst.[4]

Data Summary for HFA Synthesis

Method	Reactants	Catalyst/Co nditions	Yield	Purity/Selec tivity	Reference
Halogen Exchange	Hexachloroac etone, HF	Cr₂O₃ gel, 250°C	81%	98% conversion	[7]
HFPO Isomerization	Hexafluoro- 1,2- epoxypropan e	Fluorinated Titanium Oxide	High	High Selectivity	[8]
HFP Oxidation	Hexafluoropr opylene, O ₂	Fluorinated Al ₂ O ₃ , 175°C	-	70.4% Selectivity	[7]
Dithietane Oxidation	Dithietane Dimer, NaIO₃	DMF, 149°C	64-69%	-	[10]
2- Hydroheptafl uoropropane Oxidation	2- Hydroheptafl uoropropane, O ₂	Alkali metal fluorides/Acti vated Carbon, 15- 300°C	77-83%	-	[4]



Preparation of Hexafluoroacetone Hydrates

Anhydrous HFA is a gas that is challenging to handle. Therefore, it is typically converted into a more stable, liquid hydrate by absorption into water.[6][11] The most common form is often referred to as the trihydrate, which forms a constant-boiling composition at approximately 106°C.[6][12] The sesquihydrate is also a prevalent and stable form.[5]

The preparation involves bubbling the gaseous HFA produced from the synthesis reactor through a known quantity of water.[8][11] The process is highly exothermic. The resulting aqueous solution contains HFA hydrate along with acidic impurities like HF, trifluoroacetic acid, and pentafluoropropionic acid, which are by-products of the initial synthesis.[8]

Purification of Hexafluoroacetone Sesquihydrate

Crude HFA hydrate requires purification to remove unreacted starting materials, by-products, and acidic impurities. The standard method involves neutralization followed by distillation.

General Purification Protocol: Neutralization and Distillation

- Neutralization: The crude hydrate solution, which is acidic, is neutralized by adding a weak base.[8] Alkali metal carbonates or hydrogencarbonates (e.g., potassium hydrogencarbonate) are commonly used.[8] This step converts corrosive acids like HF and other acidic by-products into non-volatile salts.[8][12]
- Distillation: Following neutralization, the mixture is distilled.[8][11] The HFA hydrate is
 collected as the distillate. For instance, collecting the fraction at 105-106°C yields the highpurity trihydrate.[11] Distillation under reduced pressure can also be employed to isolate
 specific hydrate forms.[8]

Purification from Chlorofluoroacetone Impurities

When HFA is produced from hexachloroacetone, the crude product may contain chlorofluoroacetone impurities. A specific purification process is required:

 Hydration: The crude HFA is absorbed into water, forming the hydrates of both HFA and the chlorofluoroacetones.[13]



- Neutralization: A calcium compound, such as Ca(OH)₂, is added to neutralize hydrogen halides.[13]
- Decomposition: A decomposing agent (e.g., alkali metal carbonates or alkaline earth metal hydroxides) is added to selectively decompose the less stable chlorofluoroacetone hydrates.
 [13]
- Separation: The reaction mixture separates into two liquid layers, allowing for the separation of the purified HFA hydrate.[13]

Data Summary for HFA Hydrate Purification

Step	Reagent/Proce ss	Purpose	Impurities Removed	Reference
Neutralization	Potassium Hydrogencarbon ate	Convert acids to non-volatile salts	Trifluoroacetic acid, Pentafluoropropi onic acid, HF	[8]
Distillation	Atmospheric or Reduced Pressure	Separate pure hydrate from salts and other impurities	Neutralization salts, high-boiling impurities	[8][11]
Decomposition	Alkaline Metal Carbonates	Decompose chlorofluoroaceto ne hydrates	Chlorofluoroacet ones	[13]

Detailed Experimental Protocols Protocol 1: Synthesis of HFA from Dithietane Dimer (Lab Scale)

This protocol is adapted from Organic Syntheses.[10]

• Oxidizer Preparation: A mixture of 85.6 g (0.40 mol) of sodium iodate (NaIO₃), 150 mL of water, and 150 mL of dimethylformamide (DMF) is placed in a 1-L, three-necked flask equipped with a mechanical stirrer, a water condenser, and a thermometer.



- Reaction: While stirring, 80 g (0.22 mol) of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane is added to the flask.
- Heating and Collection: The reaction mixture is heated over 45 minutes to 149°C and
 maintained at this temperature for an additional 15 minutes. The gaseous HFA product is
 passed through the condenser and collected in a cold trap cooled with liquid nitrogen. A slow
 stream of nitrogen is used to flush the remaining product into the trap.
- Isolation: The condensed HFA is transferred under vacuum to a tared, evacuated gas cylinder. This yields 37.0–39.9 g (68–73%) of crude HFA.
- Purification: The crude product is distilled to yield 35.0–37.6 g (64–69%) of pure HFA (bp -28°C).

Protocol 2: Preparation and Purification of HFA Hydrate

This protocol is based on the process described in patent literature.[8]

- Hydration: Gaseous HFA from a synthesis reactor is passed into a vessel containing 75 g of deionized water over 10 hours. This produces approximately 302 g of crude hexafluoroacetone hydrate.
- Impurity Analysis: The crude hydrate is analyzed for acidic impurities. A typical sample might contain ~2440 ppm trifluoroacetate, ~3860 ppm pentafluoropropionate, and ~805 ppm fluoride ions.
- Neutralization: 300 g of the crude hydrate is placed in a distillation flask. 2.6 g of potassium hydrogencarbonate (KHCO₃) is added, and the mixture is stirred until the salt dissolves and effervescence ceases.
- Purification by Distillation: The neutralized solution is subjected to distillation under reduced pressure. The pure hexafluoroacetone hydrate is collected as a distillate fraction at a specific temperature and pressure (e.g., 53-55°C at 85 mmHg). This process yields extremely highpurity HFA hydrate, free from corrosive acids.[8]

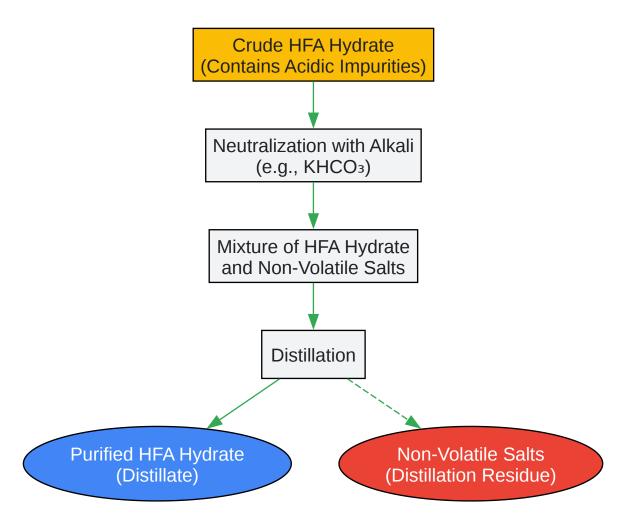
Mandatory Visualizations





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Caption: General workflow for HFA synthesis and subsequent conversion to purified hydrate.



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Caption: Purification process for crude hexafluoroacetone hydrate via neutralization and distillation.



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